molecular formula C40H40FeP2 B14785466 2-Cyclopentylpropan-2-yl(diphenyl)phosphane

2-Cyclopentylpropan-2-yl(diphenyl)phosphane

Cat. No.: B14785466
M. Wt: 638.5 g/mol
InChI Key: JMTAJUSTVAPYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is an organophosphorus compound that is widely used as a ligand in homogeneous catalysis. This compound contains a ferrocene moiety in its backbone, which imparts unique properties that make it highly effective in various catalytic processes. The ferrocene core provides stability and flexibility, making it a valuable component in the synthesis of functional materials and coordination compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene can be synthesized by treating dilithioferrocene with chlorodiphenylphosphine. The reaction proceeds as follows :

Fe(C5H4Li)2+2ClPPh2Fe(C5H4PPh2)2+2LiCl\text{Fe(C}_5\text{H}_4\text{Li)}_2 + 2 \text{ClPPh}_2 \rightarrow \text{Fe(C}_5\text{H}_4\text{PPh}_2\text{)}_2 + 2 \text{LiCl} Fe(C5​H4​Li)2​+2ClPPh2​→Fe(C5​H4​PPh2​)2​+2LiCl

The dilithiation of ferrocene is typically achieved using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). This method allows for the efficient synthesis of the desired compound with high yield .

Industrial Production Methods

The industrial production of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene follows similar synthetic routes as the laboratory preparation. The process involves large-scale reactions with appropriate scaling of reagents and reaction conditions to ensure consistent quality and yield. The compound is commercially available and is produced by several chemical manufacturers .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:

    Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings).

    Biology: Employed in the synthesis of bioactive coordination compounds that can interact with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism of action of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and flexibility, allowing the compound to effectively coordinate with various metal centers. This coordination facilitates the formation of catalytic intermediates and transition states, enhancing the efficiency and selectivity of the catalytic reactions .

Comparison with Similar Compounds

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is unique due to its ferrocene backbone and the presence of diphenylphosphino groups. Similar compounds include:

These compounds share similar applications in catalysis but differ in their structural and electronic properties, which can influence their performance in specific reactions.

Properties

Molecular Formula

C40H40FeP2

Molecular Weight

638.5 g/mol

IUPAC Name

2-cyclopenta-1,3-dien-1-ylpropan-2-yl(diphenyl)phosphane;iron(2+)

InChI

InChI=1S/2C20H20P.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;/h2*3-16H,1-2H3;/q2*-1;+2

InChI Key

JMTAJUSTVAPYSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.